6,6-Dimethyl-5,7-dinitro-1,3-diazaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from readily available precursors. The process often includes nitration reactions to introduce the nitro groups and cyclization reactions to form the tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitro groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful execution of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amines, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets. The nitro groups and the tricyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane include:
- 6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- 2-Isopropyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
Uniqueness
What sets 6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane apart is its specific arrangement of nitro groups and the unique tricyclic structure
Properties
Molecular Formula |
C10H16N4O4 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16N4O4/c1-8(2)9(13(15)16)3-11-5-10(8,14(17)18)6-12(4-9)7-11/h3-7H2,1-2H3 |
InChI Key |
MBUKUTJDOSKTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CN3CC1(CN(C2)C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.